molecular formula C23H18BrN3O3S2 B2364342 N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 325733-86-6

N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No. B2364342
CAS RN: 325733-86-6
M. Wt: 528.44
InChI Key: PFNSOZQXORWOKL-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H18BrN3O3S2 and its molecular weight is 528.44. The purity is usually 95%.
BenchChem offers high-quality N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Pharmacological Applications

  • Antimicrobial and Anti-Inflammatory Properties

    Compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide have been synthesized and shown to possess antimicrobial and anti-inflammatory activities. These compounds have been evaluated for their effectiveness against various microbial strains and inflammation models (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

  • Cytotoxic and Psychotropic Activities

    Derivatives of this compound have demonstrated significant cytotoxic effects on various cancer cell lines. They also exhibit psychotropic effects, including sedative action and antimicrobial properties (Zablotskaya et al., 2013).

Anticonvulsant Effects

  • Anticonvulsant Agents: Certain derivatives of this compound have shown promising results as anticonvulsant agents. In studies using electroshock and PTZ-induced seizure models, these compounds demonstrated significant activity against seizures without signs of neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Anticancer Properties

  • Anticancer Activities: Various derivatives of this compound have been explored for their anticancer activities. They have shown potent inhibitory effects on cancer cell growth, with some compounds exhibiting significant pro-apoptotic activity (Yılmaz et al., 2015).

Enzyme Inhibition

  • Enzyme Inhibitory Potential: Derivatives have also been investigated for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, showcasing potential for applications in metabolic disorders and neurodegenerative diseases (Abbasi et al., 2019).

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S2/c24-17-9-12-19-21(14-17)31-23(25-19)26-22(28)16-7-10-18(11-8-16)32(29,30)27-13-3-5-15-4-1-2-6-20(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNSOZQXORWOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

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